molecular formula C15H16N2O2S B2702565 (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1428355-85-4

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2702565
CAS No.: 1428355-85-4
M. Wt: 288.37
InChI Key: WSWPLBJEFOUAKL-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound of interest in medicinal chemistry and antibacterial research, designed for research use only. Its molecular structure incorporates a piperidine scaffold linked to pyridine and thiophene rings, motifs commonly found in compounds with significant biological activity. Piperidine derivatives are extensively investigated for their antimicrobial properties. For instance, compounds based on the piperidine structure have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus , by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), a validated mechanism for antibacterial agents . Furthermore, structurally similar piperidine-based molecules are being explored for their efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis, by targeting essential enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway . Beyond antibacterial applications, the piperidine core is a key feature in several agrochemical antifungals that inhibit ergosterol biosynthesis . The presence of the thiophene heterocycle further enhances the potential of this compound for exploration in drug discovery, as this moiety is common in pharmaceuticals. Researchers can utilize (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone as a versatile building block or lead compound for developing novel therapeutic agents, probing structure-activity relationships (SAR), and investigating mechanisms of action against a spectrum of bacterial and fungal pathogens. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-pyridin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-6-10-20-11-12)17-8-4-13(5-9-17)19-14-3-1-2-7-16-14/h1-3,6-7,10-11,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPLBJEFOUAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyridin-2-yloxy Intermediate: This involves the reaction of pyridine with an appropriate halogenated compound to introduce the oxy group.

    Piperidin-1-yl Derivative Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl derivative.

    Thiophen-3-yl Methanone Introduction: Finally, the thiophen-3-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structural components allow for interaction with specific biological targets such as enzymes and receptors. Notably, compounds similar to (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone have been investigated for their potential to inhibit protein kinases, which play critical roles in various cellular processes and diseases, including cancer and metabolic disorders .

Research indicates that (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone exhibits various biological activities. It has been studied for its potential effects on metabolic syndrome-related disorders, such as type 2 diabetes and obesity. The compound's ability to modulate specific biochemical pathways suggests its utility in developing treatments for these conditions .

Material Science

In material science, this compound can be employed as a building block for synthesizing novel materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of advanced materials that could be utilized in electronic devices or sensors .

Case Studies and Research Findings

Several studies have highlighted the applications of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone:

  • Protein Kinase Inhibition : A study demonstrated that derivatives of this compound could inhibit specific protein kinases involved in cancer progression, suggesting avenues for anticancer drug development .
  • Metabolic Disorders : Research indicated that compounds related to (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone could ameliorate symptoms associated with metabolic syndrome by targeting pathways involved in insulin resistance and lipid metabolism .

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Structural Features:
  • Thiophen-3-yl Methanone Core: Common in drug-like molecules due to thiophene’s aromaticity and sulfur-mediated interactions.
  • Piperidine/Pyridine Substituents : The 4-(pyridin-2-yloxy)piperidine group distinguishes the target compound from analogs with alternative substituents (e.g., ethoxy-linked piperidine in Raloxifene derivatives).
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Target Synthesis Highlights
Target Compound Thiophen-3-yl methanone 4-(Pyridin-2-yloxy)piperidin-1-yl Hypothetical: 11β-HSD1 or ER* Pd-catalyzed coupling
Raloxifene Analogs (e.g., PA 18 03670) Benzo[b]thiophen-3-yl methanone 4-(2-Piperidin-1-yl-ethoxy)phenyl Estrogen Receptor (SERM) Ether formation, multi-step
6j () Pyridine-3-yl methanone Piperazine-1-carbonyl, thiophen-3-yl Undisclosed Truce-Smiles rearrangement
Patent Compound () Thiophen-3-yl methanone 5-(1H-pyrazol-4-yl), piperidin-1-yl 11β-HSD1 inhibitor Multi-component reactions

*Hypothesized based on structural similarity to 11β-HSD1 inhibitors (e.g., Patent Compound ) and ER ligands (e.g., Raloxifene ).

Key Observations:
  • Target vs. However, the absence of a benzo[b]thiophene system likely reduces estrogen receptor binding .
  • Target vs. 11β-HSD1 Inhibitors : The piperidine-pyridine substituent aligns with 11β-HSD1-targeting scaffolds (e.g., Patent Compound ), suggesting possible metabolic applications.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyridine oxygen may increase polarity compared to ethoxy-linked analogs, improving aqueous solubility but reducing membrane permeability.
  • logP : Predicted to be lower than Raloxifene analogs (logP ~5.0 ) due to polar pyridin-2-yloxy substitution.
  • Metabolic Stability : Piperidine’s susceptibility to CYP450 oxidation could necessitate structural optimization, as seen in related compounds .

Computational and Experimental Insights

  • Molecular Docking : Software such as PHENIX and Phaser could model interactions with 11β-HSD1 or ERs. Preliminary predictions suggest the pyridin-2-yloxy group may occupy hydrophobic pockets in 11β-HSD1, similar to Patent Compound .
  • In Vitro Studies: Analogous compounds show IC50 values in the nanomolar range for 11β-HSD1 inhibition , but empirical data for the target compound are needed.

Biological Activity

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound notable for its potential biological activities. The compound integrates a pyridine, piperidine, and thiophene structure, which may influence its interactions with biological targets. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is C14H16N2O2SC_{14}H_{16}N_2O_2S. Its structure is characterized by the presence of a pyridine ring attached to a piperidine moiety and a thiophene group, contributing to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyridin-2-yloxy Intermediate : Reaction of pyridine with a halogenated compound introduces the oxy group.
  • Piperidin-1-yl Derivative Formation : The intermediate is reacted with piperidine to form the piperidinyl derivative.
  • Thiophen-3-yl Methanone Introduction : A palladium-catalyzed cross-coupling reaction introduces the thiophenyl group.

These synthetic routes allow for the modification of functional groups, enabling the exploration of various derivatives with potentially enhanced biological activities.

Biological Activity

Research indicates that (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting specific pathways. For instance, related piperidine derivatives have demonstrated significant in vitro growth inhibitory activity against several human cancer cell lines, including glioma and melanoma . The mechanism often involves modulation of ion channels and oncogenic pathways, such as inhibition of Na+/K(+)-ATPase activity.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome management, including type 2 diabetes and obesity .

The mechanism by which (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone exerts its biological effects is believed to involve interaction with various molecular targets:

  • Enzyme Modulation : The compound can bind to enzyme active sites, altering their activity.
  • Receptor Interaction : It may interact with receptors to modulate signaling pathways, influencing cellular responses.

This multifaceted interaction profile suggests potential therapeutic applications in treating metabolic disorders and cancers.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone:

StudyFocusFindings
Anticancer ActivityInhibition of Na+/K(+)-ATPase in glioma cells; significant growth inhibition observed.
Metabolic InhibitionPotential inhibition of 11β-hydroxysteroid dehydrogenase type 1; implications for diabetes treatment.
Structural AnalysisExamination of synthetic routes and potential modifications for enhanced activity.

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